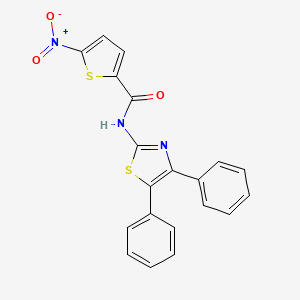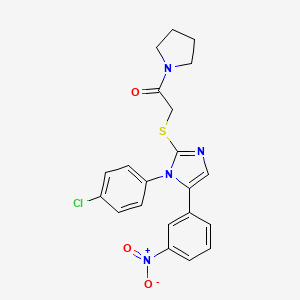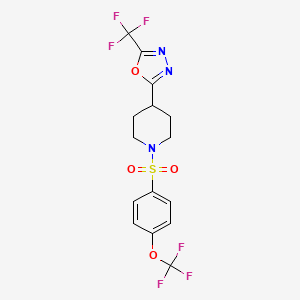
2-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenylpiperidines , which are chemical compounds with a phenyl moiety directly attached to piperidine. They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by these functional groups. For example, boronic acids and their esters, which might be structurally similar to this compound, are known to undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, boronic acids and their esters are only marginally stable in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Oxadiazole Derivatives
The 1,3,4-oxadiazole bearing compounds, including the molecule , are synthesized through sequential chemical reactions. These steps involve converting organic acids into esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are prepared by stirring these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of specific reagents like DMF and sodium hydride. The synthesized compounds undergo spectral analysis using modern techniques to elucidate their structures (Khalid et al., 2016).
Biological Activities and Applications
Antibacterial Properties:
Synthesis and Antibacterial Study
N-substituted derivatives of oxadiazole compounds have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The synthesis involves a series of steps, converting initial compounds to target compounds, and the structures are elucidated through spectral data. These compounds have shown promising results in antibacterial screenings (Khalid et al., 2016).
Antibacterial Evaluation of Sulfone Derivatives
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. They have shown to be more effective than commercial agents, suggesting their potential as antibacterial agents in agriculture. The study also highlights the impact of these derivatives on enhancing plant resistance against bacterial infections (Shi et al., 2015).
Anticancer Properties:
Evaluation as Anticancer Agents
A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential. Compounds from this series have shown strong anticancer activity in vitro, but further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Anticancer Activity of Oxadiazolyl Tetrahydropyridines
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities have been a focus. The derivatives of tetrahydropyridine (THP) and oxadiazole have shown moderate cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O4S/c16-14(17,18)13-23-22-12(27-13)9-5-7-24(8-6-9)29(25,26)11-3-1-10(2-4-11)28-15(19,20)21/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFIVQWXUTXZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)
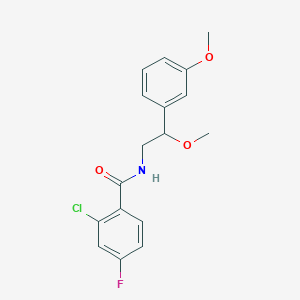

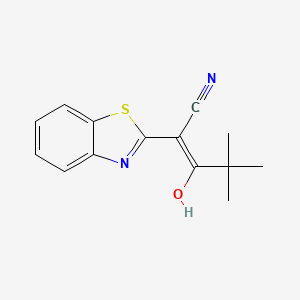
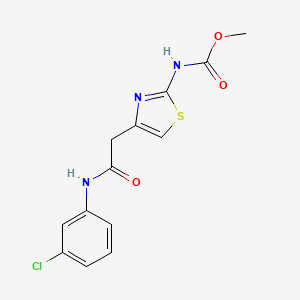
![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)
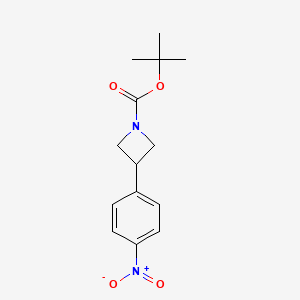
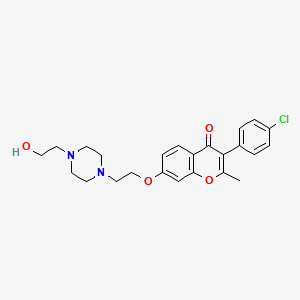
![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)
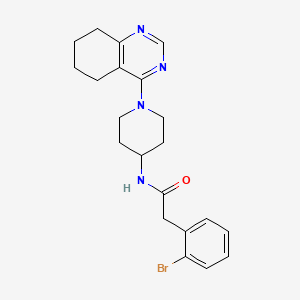
![3-Fluoro-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2833135.png)
